
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach is the reduction of the corresponding ketone, (1R)-1-(2,4,6-trimethylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(2,4,6-trimethylphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: (1R)-1-(2,4,6-trimethylphenyl)ethanone.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
科学的研究の応用
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
- (1R)-1-(2,4,6-trimethylphenyl)ethanone
- (1R)-1-(2,4,6-trimethylphenyl)ethane
- (1R)-1-(2,4,6-trimethylphenyl)ethanol
Uniqueness
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the 2,4,6-trimethylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
(1R)-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m1/s1 |
InChIキー |
GHPVPUABXGJRAW-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
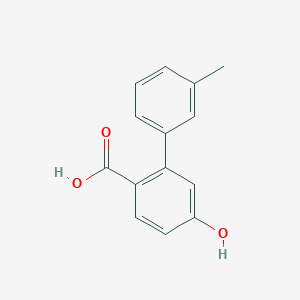

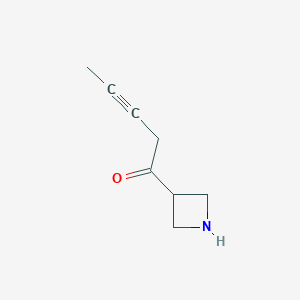
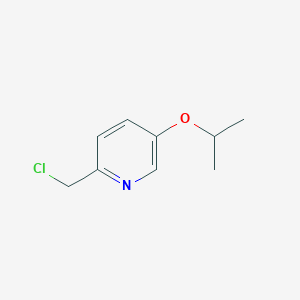
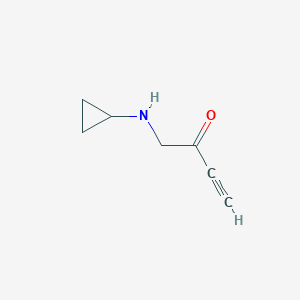
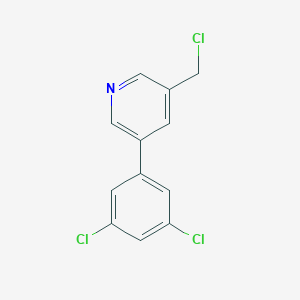
![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
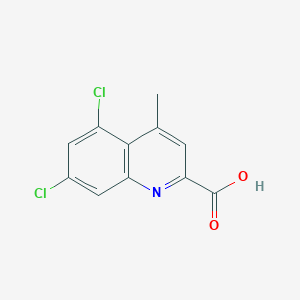
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
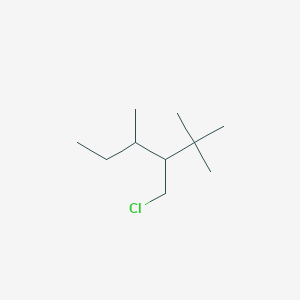
![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
